3-(4-ethoxyphenyl)-N-methylpropan-1-amine

Catalog No.
S12584515
CAS No.
727352-16-1
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-ethoxyphenyl)-N-methylpropan-1-amine

CAS Number

727352-16-1

Product Name

3-(4-ethoxyphenyl)-N-methylpropan-1-amine

IUPAC Name

3-(4-ethoxyphenyl)-N-methylpropan-1-amine

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-3-14-12-8-6-11(7-9-12)5-4-10-13-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

BBGJEBPHSFKYPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCCNC

3-(4-ethoxyphenyl)-N-methylpropan-1-amine is an organic compound classified as a phenethylamine. Its molecular formula is C12H19NO, and it has a molecular weight of approximately 193.28 g/mol. The compound features a 4-ethoxyphenyl group attached to a propan-1-amine backbone with a methyl substitution at the nitrogen atom. This structural configuration contributes to its unique chemical and biological properties, making it an interesting subject for research and applications in medicinal chemistry and organic synthesis .

The chemical behavior of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine can be characterized by various reactions typical of amines and aromatic compounds:

  • Oxidation Reactions: The compound can undergo oxidation to form ketones or carboxylic acids, depending on the reaction conditions and reagents used.
  • Reduction Reactions: It can be reduced to yield alcohols or other amines.
  • Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Research indicates that 3-(4-ethoxyphenyl)-N-methylpropan-1-amine exhibits potential biological activities, including:

  • Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory Properties: It may also exhibit anti-inflammatory effects, contributing to its potential therapeutic applications in treating inflammatory conditions.

The exact mechanisms of action remain to be fully elucidated, but they likely involve interactions with specific molecular targets in biological systems.

The synthesis of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine typically involves the following steps:

  • Starting Material: The process begins with 4-ethoxybenzaldehyde.
  • Formation of Intermediate: A reductive amination reaction is conducted using N-methylpropan-1-amine and a reducing agent such as sodium cyanoborohydride.
  • Purification: The resulting intermediate is purified to isolate the final product .

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature and pressure, potentially utilizing continuous flow reactors for enhanced efficiency.

3-(4-ethoxyphenyl)-N-methylpropan-1-amine has several notable applications:

  • Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neurological or inflammatory disorders.
  • Organic Synthesis: The compound acts as an intermediate in creating more complex organic molecules.
  • Material Science: It is used in developing novel materials with specific properties such as polymers and resins.

Studies exploring the interactions of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine with various biological targets are essential for understanding its potential therapeutic effects. These interactions may involve binding to specific receptors or enzymes, modulating their activity, and leading to various pharmacological outcomes. Further research is needed to clarify these interactions and their implications for drug development.

Several compounds share structural similarities with 3-(4-ethoxyphenyl)-N-methylpropan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-oneC21H30N2OContains a piperazine ring
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC12H15N5O2Features a purine structure
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amineC14H22ClNContains a chloro substituent

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine lies in its specific structural features, including the ethoxy group on the phenyl ring and the methyl substitution on the amine group. These characteristics impart distinct chemical reactivity and biological properties compared to similar compounds, enhancing its value in both research and industrial applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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